

Diisobutyl glutarate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl glutarate*

Cat. No.: *B1615162*

[Get Quote](#)

Diisobutyl Glutarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl glutarate is a diester of glutaric acid and isobutanol, finding applications as a solvent, plasticizer, and cosmetic ingredient.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via Fischer-Speier esterification and subsequent purification are presented. Furthermore, this document outlines methodologies for its characterization using gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, complete with guidance on spectral interpretation. All quantitative data is summarized in structured tables for ease of reference.

Chemical Structure and Identification

Diisobutyl glutarate is chemically known as bis(2-methylpropyl) pentanedioate.[1] It is an achiral molecule.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	bis(2-methylpropyl) pentanedioate	[1]
Synonyms	Diisobutyl pentanedioate, Glutaric acid diisobutyl ester	[3]
CAS Number	71195-64-7	[4]
Molecular Formula	C13H24O4	[4]
Molecular Weight	244.33 g/mol	[3][4]
InChI	InChI=1S/C13H24O4/c1- 10(2)8-16-12(14)6-5-7- 13(15)17-9-11(3)4/h10-11H,5- 9H2,1-4H3	[3]
InChIKey	UFWRCRCRCDRAUAAO- UHFFFAOYSA-N	[3]
Canonical SMILES	CC(C)COC(=O)CCCC(=O)OC C(C)C	[3]

Physicochemical Properties

Diisobutyl glutarate is a colorless liquid with a mild, pleasant odor.[5] It is characterized by its low vapor pressure and miscibility with most organic solvents.[6]

Table 2: Physical and Chemical Properties

Property	Value	Unit	Reference(s)
Boiling Point	237 (predicted)	°C	[4]
267.02 (estimated)	°C at 760 mmHg		[7]
Density	0.974 ± 0.06 (predicted)	g/cm ³	[4]
Flash Point	116.30 (estimated)	°C	[7]
Vapor Pressure	0.008 (estimated)	mmHg at 25 °C	[7]
Water Solubility	17.75 (estimated)	mg/L at 25 °C	[7]
logP (o/w)	3.316 (estimated)		[7]
Refractive Index	1.427–1.428	at 25 °C	[6]
Viscosity	5.1	cSt at 25 °C	[6]

Experimental Protocols

Synthesis of Diisobutyl Glutarate via Fischer-Speier Esterification

This protocol describes the synthesis of **diisobutyl glutarate** from glutaric acid and isobutanol using an acid catalyst, a classic example of Fischer-Speier esterification.[\[8\]](#)[\[9\]](#)[\[10\]](#) The reaction is driven to completion by removing the water byproduct through azeotropic distillation.

Materials:

- Glutaric acid
- Isobutanol (2-methyl-1-propanol)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Toluene
- 5% Sodium bicarbonate (NaHCO₃) solution

- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Diethyl ether

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and a 2.5-fold molar excess of isobutanol. Add toluene (approximately 15-20% of the total volume) to facilitate azeotropic removal of water.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
- Reaction Monitoring: Continue the reflux until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes several hours.

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the toluene and excess isobutanol under reduced pressure using a rotary evaporator to yield crude **diisobutyl glutarate**.
- Purification:
 - The crude product can be further purified by vacuum distillation to obtain high-purity **diisobutyl glutarate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **diisobutyl glutarate**.

Analytical Characterization

GC-MS is a powerful technique for the separation, identification, and quantification of **diisobutyl glutarate**.[12]

Instrumentation (Typical):

- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[\[13\]](#)
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.[\[13\]](#)

GC-MS Parameters (Suggested):[\[13\]](#)[\[14\]](#)

- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Inlet Temperature: 280 °C
- Oven Temperature Program: Initial temperature of 45 °C held for 2 minutes, then ramped at 12 °C/min to 325 °C and held for 11 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Transfer Line Temperature: 325 °C
- Ion Source Temperature: 200 °C
- Electron Energy: 70 eV
- Mass Range: 50-500 m/z

Sample Preparation: Dilute the **diisobutyl glutarate** sample in a suitable solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 μ g/mL).

Data Analysis: The identification of **diisobutyl glutarate** is confirmed by matching its retention time and mass spectrum with a reference standard. The mass spectrum is expected to show a characteristic fragmentation pattern, with a prominent ion at m/z 149, which is common for many phthalate and related esters.[\[15\]](#)

NMR spectroscopy provides detailed information about the molecular structure of **diisobutyl glutarate**.

Instrumentation (Typical):

- NMR Spectrometer: 300 MHz or higher field strength.
- Solvent: Deuterated chloroform (CDCl_3)
- Internal Standard: Tetramethylsilane (TMS)

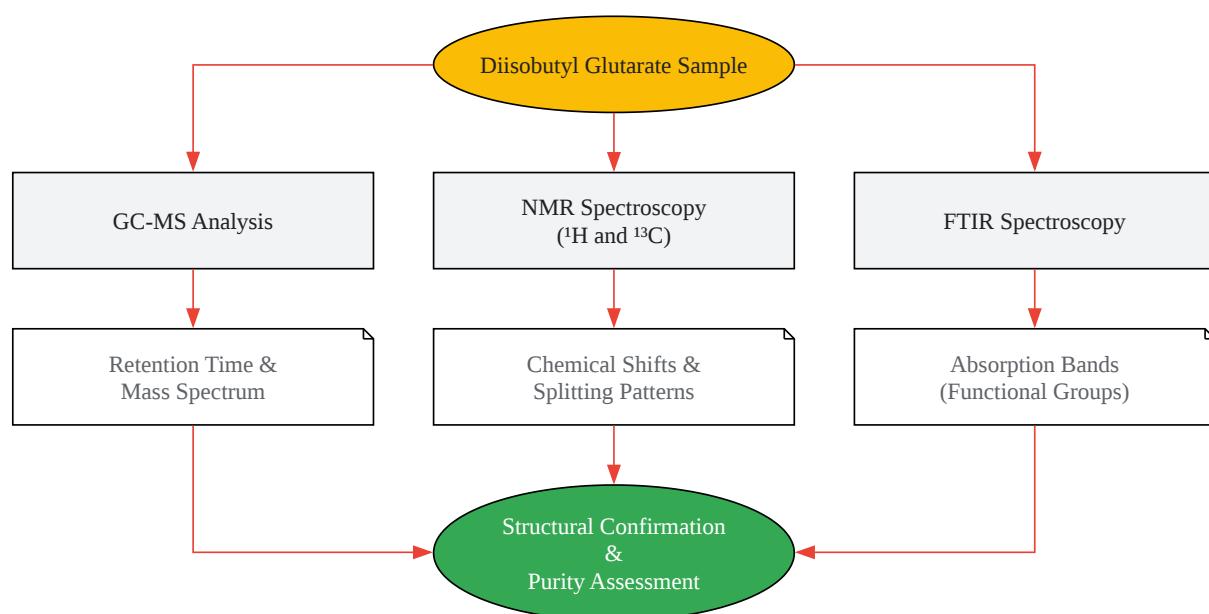
Expected ^1H NMR Spectral Data (Predicted):

- $\delta \sim 4.0\text{-}3.8$ (d): Protons on the $-\text{O}-\text{CH}_2-$ group, split by the adjacent CH proton.
- $\delta \sim 2.4$ (t): Protons on the α -carbons of the glutarate backbone ($-\text{C}(=\text{O})-\text{CH}_2-$).
- $\delta \sim 2.0\text{-}1.8$ (m): Protons on the central carbon of the glutarate backbone and the CH proton of the isobutyl group.
- $\delta \sim 0.9$ (d): Protons of the two methyl groups of the isobutyl moiety.

Expected ^{13}C NMR Spectral Data (Predicted):

- $\delta \sim 173$: Carbonyl carbons ($-\text{C}=\text{O}$).
- $\delta \sim 71$: Methylene carbons of the ester linkage ($-\text{O}-\text{CH}_2-$).
- $\delta \sim 33$: α -carbons of the glutarate backbone.
- $\delta \sim 28$: Methine carbon of the isobutyl group ($-\text{CH}-$).
- $\delta \sim 20$: Methylene carbon of the glutarate backbone.
- $\delta \sim 19$: Methyl carbons of the isobutyl group ($-\text{CH}_3$).

Interpretation Guide: The number of signals in the ^{13}C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts in both ^1H and ^{13}C NMR are indicative of the electronic environment of the nuclei.[\[16\]](#)[\[17\]](#)[\[18\]](#) Splitting patterns (multiplicity) in the ^1H NMR spectrum arise from spin-spin coupling with neighboring protons and can be predicted using the n+1 rule.


FTIR spectroscopy is used to identify the functional groups present in **diisobutyl glutarate**.[\[19\]](#) [\[20\]](#)

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

Expected FTIR Spectral Data (Characteristic Peaks):

- $\sim 2960\text{-}2870\text{ cm}^{-1}$: C-H stretching vibrations of the alkyl groups.
- $\sim 1735\text{ cm}^{-1}$: A strong absorption band corresponding to the C=O stretching of the ester functional group.[\[21\]](#)
- $\sim 1170\text{ cm}^{-1}$: C-O stretching vibration of the ester linkage.

Interpretation Guide: The FTIR spectrum is divided into the functional group region (4000-1500 cm^{-1}) and the fingerprint region (1500-400 cm^{-1}). The presence of a strong peak around 1735 cm^{-1} is a clear indicator of an ester. The C-H stretching and bending vibrations confirm the presence of the alkyl backbone.[\[22\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical characterization of **diisobutyl glutarate**.

Safety and Handling

Diisobutyl glutarate is generally considered to be of low concern based on experimental and modeled data.^[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it does not meet the criteria for hazard classification.^[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.

Applications

Diisobutyl glutarate is utilized in a variety of applications, including:

- Cosmetic Formulations: It functions as a plasticizer in cosmetic products.[1][2]
- Solvent: Due to its high boiling point and low vapor pressure, it is used as a solvent in coatings and inks.[5][6] It is often found in solvent blends, sometimes referred to as DBE-IB, which is a mixture of diisobutyl adipate, glutarate, and succinate.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of **diisobutyl glutarate**. The experimental protocols and analytical methodologies described herein offer a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The provided data, presented in clear tabular and graphical formats, facilitates a thorough understanding of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisobutyl Glutarate | C13H24O4 | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. diisobutyl glutarate CAS#: 71195-64-7 [m.chemicalbook.com]
- 5. CAS 1119-40-0: Dimethyl glutarate | CymitQuimica [cymitquimica.com]
- 6. Mixed dicafoxylate Diisobutyl Ester (DBE-IB; DIB) ; Diisobutyl DBE | Demeter Chemical- Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]
- 7. diisobutyl glutarate, 71195-64-7 [thegoodscentscompany.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. community.wvu.edu [community.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. compoundchem.com [compoundchem.com]
- 19. ejournal.upi.edu [ejournal.upi.edu]
- 20. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. azooptics.com [azooptics.com]
- To cite this document: BenchChem. [Diisobutyl glutarate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615162#diisobutyl-glutarate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com